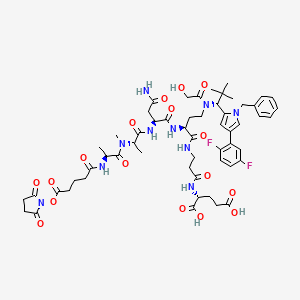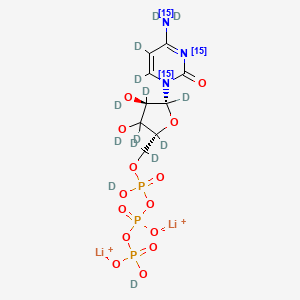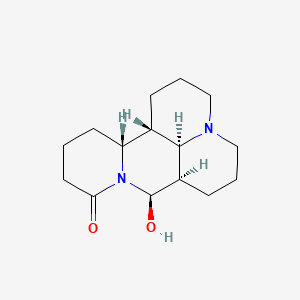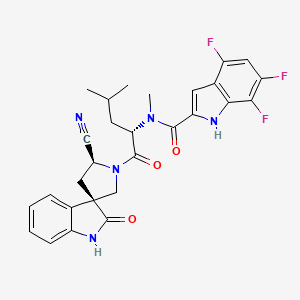
Zevotrelvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zevotrelvir is a small molecule drug developed by Enanta Pharmaceuticals, Inc. It is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), making it a promising candidate for the treatment of COVID-19 . The compound has shown significant antiviral activity against various strains of the coronavirus, including the Omicron variant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zevotrelvir involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process would include rigorous quality control measures to maintain the compound’s purity and potency .
Chemical Reactions Analysis
Types of Reactions: Zevotrelvir undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction can replace certain groups on the molecule, potentially enhancing its antiviral properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Zevotrelvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral proteases.
Biology: Investigated for its effects on viral replication and host cell interactions.
Medicine: Explored as a potential therapeutic agent for COVID-19 and other viral infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools
Mechanism of Action
Zevotrelvir exerts its effects by inhibiting the SARS-CoV-2 3C-like protease (3CLpro), an enzyme crucial for viral replication. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the production of functional viral proteins and halting viral replication . This mechanism targets a critical step in the viral life cycle, making this compound a potent antiviral agent .
Comparison with Similar Compounds
Nirmatrelvir: Another 3CLpro inhibitor with similar antiviral properties.
Remdesivir: A nucleoside analog that inhibits viral RNA polymerase.
EIDD-1931: A ribonucleoside analog with broad-spectrum antiviral activity
Uniqueness: Zevotrelvir stands out due to its high selectivity for the SARS-CoV-2 3C-like protease and its potent antiviral activity against multiple strains of the virus, including variants of concern. Its unique chemical structure and mechanism of action make it a valuable addition to the arsenal of antiviral agents .
Properties
CAS No. |
2773516-53-1 |
|---|---|
Molecular Formula |
C28H26F3N5O3 |
Molecular Weight |
537.5 g/mol |
IUPAC Name |
N-[(2S)-1-[(2'S,3R)-2'-cyano-2-oxospiro[1H-indole-3,4'-pyrrolidine]-1'-yl]-4-methyl-1-oxopentan-2-yl]-4,6,7-trifluoro-N-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C28H26F3N5O3/c1-14(2)8-22(35(3)25(37)21-9-16-18(29)10-19(30)23(31)24(16)33-21)26(38)36-13-28(11-15(36)12-32)17-6-4-5-7-20(17)34-27(28)39/h4-7,9-10,14-15,22,33H,8,11,13H2,1-3H3,(H,34,39)/t15-,22-,28-/m0/s1 |
InChI Key |
ZVSKSJFRHVXDPS-JNFGOLMQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1C[C@@]2(C[C@H]1C#N)C3=CC=CC=C3NC2=O)N(C)C(=O)C4=CC5=C(N4)C(=C(C=C5F)F)F |
Canonical SMILES |
CC(C)CC(C(=O)N1CC2(CC1C#N)C3=CC=CC=C3NC2=O)N(C)C(=O)C4=CC5=C(N4)C(=C(C=C5F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



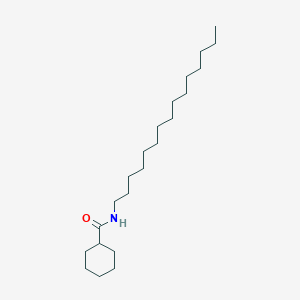

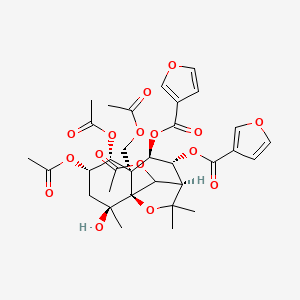
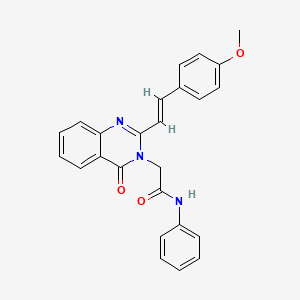
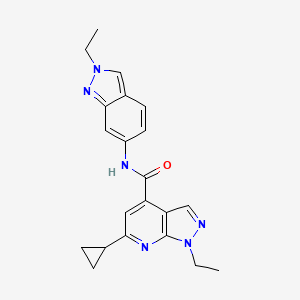

![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
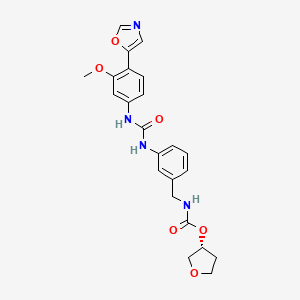
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
